Calcium acetate is primarily derived from natural sources such as oyster shells, eggshells, and limestone. It falls under the category of calcium salts and organic compounds due to its formation from acetic acid and calcium carbonate or calcium hydroxide. The compound is recognized for its role in calcium supplementation and as a stabilizer in food products.
Several methods exist for synthesizing calcium acetate, each utilizing different raw materials and reaction conditions:
Calcium acetate has a molecular formula of and a molecular weight of approximately 158.17 g/mol. The structure consists of a central calcium ion coordinated by two acetate ions. The molecular geometry around the calcium ion is octahedral due to its coordination with the two acetate groups.
Calcium acetate participates in various chemical reactions:
These reactions highlight its role in various chemical processes, especially in food chemistry where it acts as a buffering agent.
The mechanism of action for calcium acetate primarily involves its ability to bind phosphate ions in the gastrointestinal tract, which is particularly beneficial for patients with chronic kidney disease. By binding phosphate, it reduces serum phosphate levels effectively:
This mechanism underscores its importance in managing hyperphosphatemia in patients undergoing dialysis.
These properties play a crucial role in its applications across various industries.
Calcium acetate has diverse applications:
Recent innovations have also explored its use in sustainable practices by sourcing raw materials from biowaste, thereby reducing environmental impact while providing essential nutrients .
Calcium acetate’s origins trace to pre-historical times, arising from the serendipitous reaction of vinegar (acetic acid) with limestone or eggshells (calcium carbonate). Archaeological evidence suggests early humans observed crystal formation when acetic acid-containing liquids contacted carbonate materials, though systematic documentation emerged much later [1]. By the 19th century, it was industrially produced as "acetate of lime" through vinegar and limestone reactions, primarily for acetone synthesis:
CaCO₃ + 2CH₃COOH → Ca(CH₃COO)₂ + H₂O + CO₂
The 1915 Weizmann Process revolutionized acetone production during World War I. Prior methods relied on calcium acetate pyrolysis (yielding acetone via decarboxylation), but wartime shortages necessitated alternatives. Chaim Weizmann’s bacterial fermentation of starch bypassed calcium acetate entirely, cementing its decline in acetone manufacturing [5]. This historical pivot underscores the compound’s role in early industrial chemistry and geopolitical dynamics.
Calcium acetate monohydrate crystallizes in a triclinic system with space group P-1. Unit cell parameters are:
The structure features calcium ions coordinated by six oxygen atoms from acetate groups, forming distorted octahedra. Hydrogen bonding between water molecules and acetate anions stabilizes the lattice [1]. Anhydrous calcium acetate is highly hygroscopic and rarely isolated.
Table 1: Physicochemical Properties of Calcium Acetate Monohydrate
Property | Value | |
---|---|---|
Molar mass | 176.181 g/mol | |
Density | 1.54 g/cm³ | |
Refractive index | 1.55 | |
Crystal system | Triclinic | |
Solubility in water (20°C) | 34.7 g/100 g | |
Decomposition temperature | 160°C (yields CaCO₃ + acetone) | [1] [2] |
Calcium acetate monohydrate decomposes endothermically at 160°C without melting, forming calcium carbonate and acetone:
Ca(CH₃COO)₂ → CaCO₃ + (CH₃)₂CO
This reaction underpinned early acetone production but is now obsolete [1]. While calcite (CaCO₃) exhibits pressure-induced phase transitions (e.g., Calcite-I → Calcite-II at 1.5 GPa), analogous studies for calcium acetate are limited. Its stability is governed by:
Nomenclature
Regulatory Classifications
As a food additive, calcium acetate is designated E263 and functions as:
Table 2: U.S. Food and Drug Administration Permitted Use Levels
Food Category | Maximum Level (as served) | |
---|---|---|
Baked goods | 0.2% | |
Cheese | 0.02% | |
Gelatins, puddings, fillings | 0.2% | |
Sweet sauces, toppings, syrups | 0.15% | |
All other foods | 0.0001% | [4] |
Beyond food, it holds pharmacopeial status (e.g., Food Chemicals Codex) for hyperphosphatemia management and is recognized in industrial standards for biocement production and wastewater treatment [1] [6].
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